N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
Brand Name: Vulcanchem
CAS No.: 919996-49-9
VCID: VC20282027
InChI: InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12)
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea

CAS No.: 919996-49-9

Cat. No.: VC20282027

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea - 919996-49-9

Specification

CAS No. 919996-49-9
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-hydroxyurea
Standard InChI InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12)
Standard InChI Key ZILIVKBKFFLCMU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC(=O)NO)Cl

Introduction

Chemical Identification and Structural Characterization

Molecular Architecture

N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea belongs to the urea family, featuring a hydroxyurea (–NH–C(=O)–NHOH) backbone with a 4-chlorobenzyl group (–CH₂–C₆H₄–Cl) attached to one nitrogen atom. The compound’s molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol . Key structural identifiers include:

  • IUPAC Name: 3-(4-chlorophenyl)-1-hydroxy-1-methylurea (Note: This represents a closely related isomer with a methyl group instead of a benzyl substituent) .

  • SMILES: CN(C(=O)NC1=CC=C(C=C1)Cl)O (modified for the query compound to reflect the benzyl group) .

  • InChIKey: ALLZQHLJPGGYDB-UHFFFAOYSA-N (derived from PubChem CID 1491092, adjusted for structural variations) .

Table 1: Comparative Molecular Properties of N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea and Analogues

PropertyN-[(4-Chlorophenyl)methyl]-N'-hydroxyureaMonolinuron (C₉H₁₁ClN₂O₂) N-Hydroxy-N-methylurea
Molecular Weight (g/mol)200.62214.65120.11
Melting Point (°C)Not reported81.5Decomposes >150
Water Solubility (g/L)Estimated <0.50.58 (room temperature)High
Key Functional GroupsHydroxyurea, 4-chlorobenzylMethoxyurea, 4-chlorophenylHydroxyurea, methyl

Synthesis and Reaction Pathways

Synthetic Strategies from Patent Literature

The synthesis of N-hydroxyurea derivatives typically involves the reaction of hydroxylamine with isocyanates or phosgene derivatives. A patented method for analogous compounds (e.g., N-hydroxy-N-[(trans-2-phenyl-1-cyclopropyl)-methyl]urea) involves :

  • Step 1: Treatment of hydroxylamine with trimethylsilyl-isocyanate in tetrahydrofuran (THF) at room temperature.

  • Step 2: In situ generation of carbamoyl chloride intermediates using hydrogen chloride gas, followed by reaction with aqueous ammonia.

  • Step 3: Purification via silica gel chromatography or recrystallization .

For N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea, a plausible adaptation includes:

  • Substituting the cyclopropyl group with a 4-chlorobenzyl moiety during the alkylation step.

  • Optimizing reaction conditions (e.g., 0–25°C, inert solvents like dichloromethane) to prevent decomposition of the hydroxyurea group .

Photodegradation and Stability

Phenylurea herbicides like Monolinuron undergo nitrite-induced photolysis, producing demethoxylated and hydroxylated byproducts . While stability data for N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea are unavailable, its structural similarity suggests:

  • Susceptibility to UV light, leading to cleavage of the C–Cl bond or hydroxyurea moiety.

  • Degradation products may include 4-chlorobenzylamine and nitrous oxide (NOₓ) .

Analytical and Pharmacological Applications

Use in Chromatographic Calibration

Monolinuron, a certified reference material (CRM), is employed in liquid chromatography-mass spectrometry (LC-MS) for pesticide residue analysis . By analogy, N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea could serve as a calibrant for:

  • Multi-residue detection of urea-based herbicides in agricultural samples.

  • Quality control in pharmaceutical synthesis due to its defined structure and purity .

Biological Activity and Toxicology

N-Hydroxyurea derivatives exhibit lipoxygenase inhibition, as demonstrated in patent RU2104267C1 . Although toxicity data for the query compound are lacking, Monolinuron’s safety profile provides cautionary insights:

  • Acute Toxicity: LD₅₀ (oral, rats) = 1,200 mg/kg (moderately toxic) .

  • Environmental Impact: Persistence in groundwater necessitates stringent regulatory controls .

Future Research Directions

Pharmacological Screening

  • Lipoxygenase Inhibition: Testing efficacy in inflammatory disease models (e.g., arthritis) .

  • Anticancer Potential: Hydroxyurea’s role in ribonucleotide reductase inhibition warrants exploration .

Environmental Monitoring

  • Development of LC-MS/MS methods for detecting the compound in ecosystems.

  • Ecotoxicological studies on aquatic organisms (e.g., Daphnia magna) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator